molecular formula C19H18F2N4OS B2611498 2-((difluoromethyl)thio)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034622-39-2

2-((difluoromethyl)thio)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2611498
CAS No.: 2034622-39-2
M. Wt: 388.44
InChI Key: LBXHAQGWRJFKCF-UHFFFAOYSA-N
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Description

2-((Difluoromethyl)thio)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic small molecule with a molecular weight of 388.43 g/mol and the molecular formula C 19 H 18 F 2 N 4 OS . It is supplied with the CAS Registry Number 2034622-39-2 . The compound's structure features a benzamide core linked to a pyrazolylpyridine moiety via an ethyl chain, and is characterized by a difluoromethyl thioether group, which can influence the molecule's physicochemical properties, metabolic stability, and binding affinity in biological systems. This compound is designed for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are specifically advised that the precise biological target, mechanism of action, and primary research applications for this molecule are not fully detailed in the available scientific literature. Its complex structure, incorporating privileged heterocyclic scaffolds commonly found in medicinal chemistry, suggests potential for investigation in various pharmacological domains . The pyridine and pyrazole rings are frequently employed in the development of kinase inhibitors , while benzamide derivatives are explored for a wide range of activities. Further investigation is required to elucidate its specific cellular targets and research value. For identification purposes, key chemical identifiers include: InChI Key: LBXHAQGWRJFKCF-UHFFFAOYSA-N SMILES: S(C(F)F)C1=CC=CC=C1C(NCCN2C(C)=CC(=N2)C2=CC=NC=C2)=O

Properties

IUPAC Name

2-(difluoromethylsulfanyl)-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4OS/c1-13-12-16(14-6-8-22-9-7-14)24-25(13)11-10-23-18(26)15-4-2-3-5-17(15)27-19(20)21/h2-9,12,19H,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXHAQGWRJFKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC=CC=C2SC(F)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((difluoromethyl)thio)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C15H17F2N3SC_{15}H_{17}F_2N_3S, and its structure includes a difluoromethyl thio group and a pyrazole moiety, which are known to enhance biological activity in various compounds. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the benzimidazole moiety have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria . Although specific data on the target compound's antimicrobial efficacy is limited, the structural similarities suggest potential effectiveness against microbial strains.

Anticancer Activity

Compounds featuring pyrazole and pyridine rings have been explored for their anticancer properties. Research indicates that derivatives can inhibit cell proliferation in various cancer cell lines. For example, a related pyrazole derivative demonstrated an IC50 value of 0.36 µM against CDK2, a crucial target in cancer therapy . The target compound may exhibit similar inhibitory effects due to its structural characteristics.

The proposed mechanisms by which similar compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation.
  • Interference with Cellular Signaling Pathways : Compounds can modulate pathways involved in apoptosis and cell proliferation, leading to reduced tumor growth.

Case Studies

  • Antifungal Efficacy : A related study on pyrazole derivatives indicated that certain compounds exhibited potent antifungal activity against Sclerotinia sclerotiorum, with an EC50 value comparable to commercial fungicides . This suggests that the target compound could be evaluated for similar antifungal properties.
  • In Vivo Studies : In vivo experiments with structurally similar compounds demonstrated protective fungicidal activity, indicating that further research could explore the efficacy of the target compound in animal models.

Data Tables

Activity TypeRelated CompoundEC50/IC50 ValueReference
AntimicrobialBenzimidazoleVaries
Anticancer (CDK2)Pyrazole Derivative0.36 µM
AntifungalPyrazole Derivative0.20 mg/L

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds with similar structures in anticancer research. For instance, derivatives of pyrazole and pyridine have shown promising results in inhibiting cancer cell proliferation. The presence of difluoromethyl groups can enhance the potency of these compounds against various cancer types by facilitating better interaction with biological targets.

Antimicrobial Properties

Compounds containing thioether linkages have been investigated for their antimicrobial properties. The incorporation of difluoromethyl groups may improve the efficacy against bacterial strains due to increased membrane permeability and interaction with microbial enzymes.

Inhibitors of Enzymatic Activity

The structural features of this compound suggest it could serve as an inhibitor for specific enzymes involved in disease pathways. For example, thioether-containing compounds have been studied as inhibitors for proteases and kinases, which play critical roles in cancer progression and other diseases.

Case Study 1: Anticancer Evaluation

A study published in Cancer Research examined the efficacy of similar pyrazole derivatives against breast cancer cell lines. The findings indicated that these compounds could induce apoptosis and inhibit cell migration, suggesting that modifications like those present in 2-((difluoromethyl)thio)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide could yield even more potent agents .

Case Study 2: Antimicrobial Assessment

Research featured in Journal of Medicinal Chemistry evaluated thioether derivatives for their antibacterial activity against Staphylococcus aureus. The study found that modifications to the thioether structure significantly enhanced antibacterial properties, supporting the hypothesis that 2-((difluoromethyl)thio)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide may exhibit similar or improved effects .

Data Table: Comparison of Similar Compounds

Compound NameStructure FeaturesBiological ActivityReference
Compound APyrazole, ThioetherAnticancer
Compound BDifluoromethylAntimicrobial
Compound CPyridine DerivativeEnzyme Inhibition

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS No.) Molecular Weight Core Structure Key Substituents Functional Implications
Target Compound ~423.4 (estimated) Benzamide - 2-(Difluoromethylthio)
- N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)
Enhanced metabolic stability (CF2 group); pyridine may improve solubility and target binding
N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-4-((5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)benzamide (879458-96-5) 488.35 Benzamide - 4-(3,4-Dichlorophenyl)thiazole
- 3-Nitro-5-methylpyrazole
Nitro group may confer electrophilicity; dichlorophenyl enhances lipophilicity
N-R-2-(5-(5-Methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides ~350–400 (varies by R) Acetamide - 1,2,4-Triazole-thio
- 5-Methylpyrazole
Triazole-thio groups may modulate enzyme inhibition; reduced fluorination lowers metabolic stability
N-(4-Fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride (1215321-47-3) ~520.5 Benzamide - 4-Fluorobenzo[d]thiazole
- Piperidin-1-ylsulfonyl
Sulfonyl group enhances solubility; fluorobenzo-thiazole may influence CNS penetration

Pharmacological and Chemical Insights

Metabolic Stability: The difluoromethylthio group in the target compound likely reduces oxidative metabolism compared to non-fluorinated thioethers (e.g., thiophen-2-ylmethyl in Safonov, 2020 ). Fluorine’s electronegativity may also strengthen hydrogen bonding in target interactions.

Solubility and Bioavailability : The pyridin-4-yl substituent in the target compound could improve aqueous solubility relative to purely aromatic analogs like the dichlorophenyl-thiazole derivative (CAS 879458-96-5) . However, the piperidin-1-ylsulfonyl group in CAS 1215321-47-3 may confer superior solubility due to its ionizable sulfonamide moiety.

Target Selectivity: Pyridine and pyrazole rings are associated with kinase inhibition (e.g., JAK/STAT pathways), whereas triazole-thio derivatives (e.g., Hotsulia et al., 2019 ) often exhibit antimicrobial activity.

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